molecular formula C10H7F6NO2 B5162893 phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

Cat. No.: B5162893
M. Wt: 287.16 g/mol
InChI Key: OEFFDCYDDDSXFY-UHFFFAOYSA-N
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Description

Phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is a fluorinated organic compound known for its unique chemical properties. The presence of the hexafluoropropan-2-yl group imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of phenyl isocyanate with 1,1,1,3,3,3-hexafluoro-2-propanol. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group into amines or alcohols, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the carbamate nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)amine.

Scientific Research Applications

Phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty polymers and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate involves its interaction with specific molecular targets. The hexafluoropropan-2-yl group enhances the compound’s ability to form stable complexes with enzymes and proteins, leading to inhibition or modification of their activity. The pathways involved often include covalent bonding to active sites or allosteric modulation of enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl N-(1,1,1-trifluoropropan-2-yl)carbamate
  • Phenyl N-(1,1,1,3,3,3-hexafluoroisopropyl)carbamate
  • Phenyl N-(1,1,1,3,3,3-hexafluoro-2-methyl-2-propyl)carbamate

Uniqueness

Phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is unique due to the presence of the hexafluoropropan-2-yl group, which imparts higher stability and reactivity compared to its trifluorinated counterparts. This makes it particularly valuable in applications requiring robust chemical properties and resistance to degradation.

Properties

IUPAC Name

phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO2/c11-9(12,13)7(10(14,15)16)17-8(18)19-6-4-2-1-3-5-6/h1-5,7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFFDCYDDDSXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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